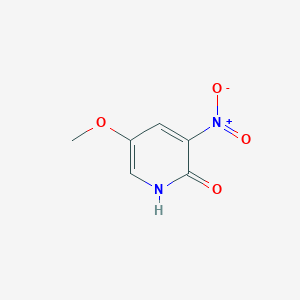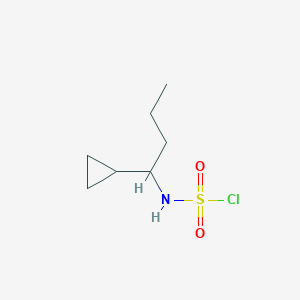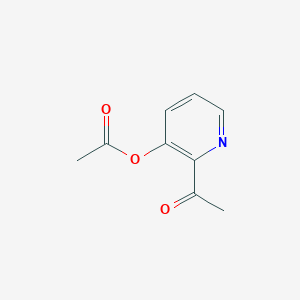
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with the molecular formula C19H18BrFO4 and a molecular weight of 409.2 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by esterification with allyl alcohol. The final step involves the etherification of the resulting ester with 3-fluorobenzyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form alkanes.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Hydrolysis: 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid and allyl alcohol.
Wissenschaftliche Forschungsanwendungen
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential as a precursor in drug development.
Material Science: Studied for its properties in the development of new materials.
Wirkmechanismus
The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the bromine atom, allyl group, and ester linkage. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-5-ethoxy-4-hydroxybenzoic acid
- 3-fluorobenzyl bromide
- Allyl 3-bromo-4-hydroxybenzoate
Uniqueness
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to the combination of its functional groups, which provide a wide range of reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C19H18BrFO4 |
|---|---|
Molekulargewicht |
409.2 g/mol |
IUPAC-Name |
prop-2-enyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H18BrFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3 |
InChI-Schlüssel |
JOEQPUUTQGMEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





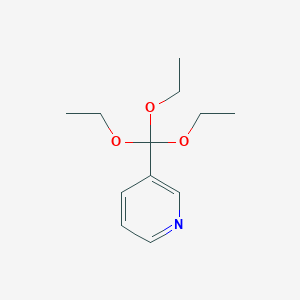
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
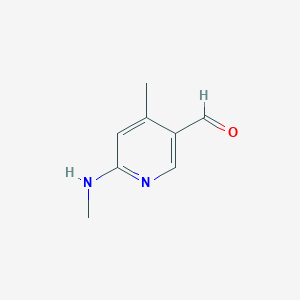

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
